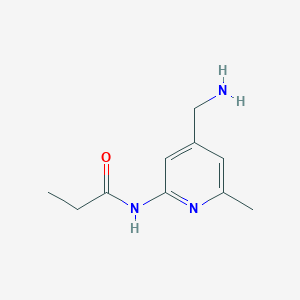

N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide

CAS No.:

Cat. No.: VC16567093

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O |

|---|---|

| Molecular Weight | 193.25 g/mol |

| IUPAC Name | N-[4-(aminomethyl)-6-methylpyridin-2-yl]propanamide |

| Standard InChI | InChI=1S/C10H15N3O/c1-3-10(14)13-9-5-8(6-11)4-7(2)12-9/h4-5H,3,6,11H2,1-2H3,(H,12,13,14) |

| Standard InChI Key | BJMWHHYGOPMTKN-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)NC1=NC(=CC(=C1)CN)C |

Introduction

Chemical Structure and Identification

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol . Its IUPAC name is N-[4-(1-aminoethyl)pyridin-2-yl]propanamide, and it features a pyridine core modified with functional groups that enhance its reactivity and binding potential .

Key Structural Features:

-

Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

-

Aminomethyl group (-CH₂NH₂): Positioned at the 4-carbon of the pyridine ring.

-

Methyl group (-CH₃): Located at the 6-carbon.

-

Propionamide side chain (-NHC(O)CH₂CH₃): Attached to the nitrogen at position 2 .

Spectral and Computational Data

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide involves multi-step organic reactions. A general approach includes:

-

Pyridine Functionalization:

-

Introduction of methyl and aminomethyl groups via nucleophilic substitution or catalytic hydrogenation.

-

-

Amide Bond Formation:

-

Coupling propionic acid derivatives with the amine group using agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Example Protocol (Adapted from Patents):

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Nitration of 4-methylpyridine | HNO₃, H₂SO₄, 0–5°C | 75% |

| 2 | Reduction to aminomethyl | H₂, Pd/C, MeOH | 82% |

| 3 | Propionylation | Propionyl chloride, DCM, RT | 68% |

Note: Specific conditions may vary depending on the method .

Industrial Production

Suppliers such as Amadis Chemical Company and Chengdu Feibo Pharm Technology Co., Ltd offer the compound for research purposes, with purity levels ≥95% .

Physicochemical Properties

Stability and Solubility

-

Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water .

-

Storage: Recommended at -20°C under inert gas to prevent degradation .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.85 (d, 1H, NH), 3.41 (q, 2H, CH₂NH₂), 2.39 (t, 2H, COCH₂), 2.29 (s, 3H, CH₃), 1.12 (t, 3H, CH₂CH₃) .

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Biological Activity and Applications

Industrial Uses

-

Organic Synthesis: Intermediate for heterocyclic compounds.

Future Research Directions

-

Pharmacokinetic Studies: Absorption, distribution, and metabolism in model organisms.

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance efficacy.

-

Target Identification: Screening against disease-specific protein libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume